[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one
CAS No.:
Cat. No.: VC13643006
Molecular Formula: C39H39NO3
Molecular Weight: 569.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H39NO3 |
|---|---|
| Molecular Weight | 569.7 g/mol |
| IUPAC Name | (2R)-5-[(1R)-1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one |
| Standard InChI | InChI=1S/C39H39NO3/c1-3-24-39(25-23-30-15-8-5-9-16-30)27-36(41)37(38(42)43-39)35(4-2)33-21-14-22-34(26-33)40(28-31-17-10-6-11-18-31)29-32-19-12-7-13-20-32/h5-22,26,35,41H,4,23,25,27-29H2,1-2H3/t35-,39-/m1/s1 |
| Standard InChI Key | AFDVQNNCQVMKOI-JGBHCADMSA-N |
| Isomeric SMILES | CC[C@H](C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=C(C[C@](OC4=O)(CCC5=CC=CC=C5)C#CC)O |
| SMILES | CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=C(CC(OC4=O)(CCC5=CC=CC=C5)C#CC)O |
| Canonical SMILES | CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=C(CC(OC4=O)(CCC5=CC=CC=C5)C#CC)O |
Introduction
[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one is a complex organic compound with a specific stereochemistry, as indicated by the R-(R*,R*) notation. This compound belongs to the class of heterocycles, specifically pyran derivatives, and incorporates various functional groups such as amino, hydroxy, and propynyl groups.
2.3. Synthesis
The synthesis of this compound can be achieved from a precursor such as [4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone, through a series of chemical transformations.
Applications and Research Findings
While specific applications of [R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one are not widely documented, compounds with similar structures are often explored in pharmaceutical and chemical research for their potential biological activities or as intermediates in the synthesis of more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume